2-(Difluoromethoxy)-6-fluoropyridine
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Overview
Description
2-(Difluoromethoxy)-6-fluoropyridine is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyridine ring substituted with a difluoromethoxy group at the 2-position and a fluorine atom at the 6-position.
Mechanism of Action
Target of Action
Similar compounds like zolbetuximab, a first-in-class investigational cldn182-targeted monoclonal antibody, have been reported to target CLDN182 in gastric or gastroesophageal junction (GEJ) adenocarcinoma .
Mode of Action
For instance, Desflurane, a general inhalation anesthetic, has a short duration of action as it is rapidly cleared . It acts as an agonist of glycine receptors, antagonist of glutamate receptors, inducer of potassium voltage-gated channels, and inhibits both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
A similar compound, 2′,2′-difluoro-2′-deoxycytidine (dfdc), is known to be rapidly inactivated by cytidine deaminase (cd) metabolism to 2′,2′-difluoro-2′-deoxyuridine (dfdu), which results in poor oral bioavailability and necessitates intravenous dosing .
Result of Action
Similar compounds like difluoromethoxylated ketones have been used as building blocks for the synthesis of challenging ocf2h-bearing n-heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-fluoropyridine typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction of a suitable pyridine derivative with a difluoromethylating agent. For example, the reaction of 2-hydroxypyridine with difluoromethyl ether in the presence of a base can yield 2-(Difluoromethoxy)pyridine, which can then be fluorinated at the 6-position using a fluorinating agent such as Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-6-fluoropyridine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Agrochemicals: The compound is used in the development of novel pesticides and herbicides.
Materials Science: It is employed in the design of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)-6-fluoropyridine
- 2-(Difluoromethoxy)-4-fluoropyridine
- 2-(Difluoromethoxy)-6-chloropyridine
Uniqueness
2-(Difluoromethoxy)-6-fluoropyridine is unique due to the specific positioning of the difluoromethoxy and fluorine substituents on the pyridine ring. This arrangement can result in distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-(difluoromethoxy)-6-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACWJJQKDUBNHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650445 |
Source
|
Record name | 2-(Difluoromethoxy)-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947534-62-5 |
Source
|
Record name | 2-(Difluoromethoxy)-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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